4-[2-(3,4-dimethoxyphenyl)ethanethioyl]morpholine
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Overview
Description
The study of "4-[2-(3,4-dimethoxyphenyl)ethanethioyl]morpholine" and its derivatives is significant in the realm of organic chemistry due to their potential applications in various fields, including pharmaceuticals and materials science. Although specific information on this exact compound is limited, related research provides insights into similar compounds' synthesis, structure, and properties.
Synthesis Analysis
The synthesis of compounds similar to "4-[2-(3,4-dimethoxyphenyl)ethanethioyl]morpholine" typically involves multistep organic reactions, including palladium-catalyzed coupling reactions and multicomponent approaches. For example, a related compound was synthesized using a one-pot multicomponent approach, highlighting the importance of efficient synthetic routes in producing complex molecules (Prabhakaran et al., 2021).
Molecular Structure Analysis
Molecular structure analysis, including crystal structure determination and density functional theory (DFT) studies, plays a crucial role in understanding the geometric and electronic configuration of these compounds. Single-crystal X-ray diffraction and DFT-based studies provide insights into the molecular geometry, confirming the structural attributes through experimental and theoretical approaches (Prabhakaran et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-morpholin-4-ylethanethione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-16-12-4-3-11(9-13(12)17-2)10-14(19)15-5-7-18-8-6-15/h3-4,9H,5-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGFDYWUCULTLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=S)N2CCOCC2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxy-phenyl)-1-morpholin-4-yl-ethanethione |
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